molecular formula C16H19Cl2NO4 B12891706 Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride

Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride

Cat. No.: B12891706
M. Wt: 360.2 g/mol
InChI Key: UUUULUCFZASTJQ-NBFOKTCDSA-N
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Description

Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride is a synthetic organic compound with a complex structure It is characterized by the presence of a butyric anhydride group, a dichlorophenoxy group, and a pyrrolidine ring

Preparation Methods

The synthesis of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dichlorophenoxy group: This step typically involves a nucleophilic substitution reaction where a dichlorophenol derivative reacts with the pyrrolidine ring.

    Formation of the butyric anhydride group: This can be done through an acylation reaction using butyric anhydride or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic anhydride can be compared with similar compounds such as:

    Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an anhydride group.

    Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxamide: This compound has an amide group instead of an anhydride group.

    Butyric (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate: This compound contains an ester group instead of an anhydride group.

The uniqueness of this compound lies in its specific anhydride functionality, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C16H19Cl2NO4

Molecular Weight

360.2 g/mol

IUPAC Name

butanoyl (2S)-4-(2,4-dichlorophenoxy)-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H19Cl2NO4/c1-3-4-14(20)23-15(21)16(2)8-11(9-19-16)22-13-6-5-10(17)7-12(13)18/h5-7,11,19H,3-4,8-9H2,1-2H3/t11?,16-/m0/s1

InChI Key

UUUULUCFZASTJQ-NBFOKTCDSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@]1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CCCC(=O)OC(=O)C1(CC(CN1)OC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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